2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one
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Overview
Description
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a chlorophenyl group and an ethyl group. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form an intermediate ketone. This intermediate is then brominated and reacted with methylamine to produce the final compound . Industrial production methods often involve optimizing these steps to increase yield and reduce the use of toxic reagents.
Chemical Reactions Analysis
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate to convert the compound into its corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as a biochemical probe to understand various biological processes.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It is known to act on certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems .
Comparison with Similar Compounds
2-[(2-chlorophenyl)methylamino]-6-ethyl-1H-pyrimidin-4-one can be compared with other similar compounds such as:
Properties
Molecular Formula |
C13H14ClN3O |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-4-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14ClN3O/c1-2-10-7-12(18)17-13(16-10)15-8-9-5-3-4-6-11(9)14/h3-7H,2,8H2,1H3,(H2,15,16,17,18) |
InChI Key |
ILPJZMLVSZYKAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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